(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1389310-23-9
VCID: VC17569006
InChI: InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1
SMILES:
Molecular Formula: C5H9F3N2O2S
Molecular Weight: 218.20 g/mol

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide

CAS No.: 1389310-23-9

Cat. No.: VC17569006

Molecular Formula: C5H9F3N2O2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide - 1389310-23-9

Specification

CAS No. 1389310-23-9
Molecular Formula C5H9F3N2O2S
Molecular Weight 218.20 g/mol
IUPAC Name (2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide
Standard InChI InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1
Standard InChI Key HXXUIVKWMFRRTH-BYPYZUCNSA-N
Isomeric SMILES C1C[C@H](N(C1)S(=O)(=O)N)C(F)(F)F
Canonical SMILES C1CC(N(C1)S(=O)(=O)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide (CAS No. 1389310-23-9) has the molecular formula C₅H₉F₃N₂O₂S and a molecular weight of 218.2 g/mol . Its IUPAC name is (2S)-2-(trifluoromethyl)-1-pyrrolidinesulfonamide, reflecting the stereochemistry at the second carbon of the pyrrolidine ring. The compound’s structure features:

  • A five-membered pyrrolidine ring with a sulfonamide group (-SO₂NH₂) at the nitrogen atom.

  • A trifluoromethyl (-CF₃) group at the chiral center (C2), conferring electron-withdrawing properties and enhancing lipophilicity.

The InChI code (1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1) and InChI key (HXXUIVKWMFRRTH-BYPYZUCNSA-N) provide unambiguous identifiers for computational and database applications .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide involves multi-step organic reactions. While explicit details of its preparation are proprietary, analogous methodologies for sulfonamide derivatives suggest the following pathway :

  • Pyrrolidine Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

  • Sulfonylation: Reaction of the pyrrolidine intermediate with sulfonyl chloride (e.g., SO₂Cl₂) under basic conditions to form the sulfonamide bond.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

Key intermediates may include 3-amino-1,2,4-triazine or N-benzylethane-1,2-diamine, as observed in related sulfonamide syntheses .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group .

  • NMR (¹H and ¹³C):

    • ¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.2 ppm), NH₂ (δ 5.2 ppm, broad), and CF₃ (no direct proton signal).

    • ¹³C NMR: CF₃ carbon at ~120 ppm (quartet, J = 280 Hz) .

  • Mass Spectrometry: HRMS would show a molecular ion peak at m/z 218.2 (M⁺) .

Physicochemical Properties

PropertyValue
Molecular Weight218.2 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
Storage Conditions2–8°C
LogP (Predicted)1.2–1.5

The trifluoromethyl group enhances lipophilicity (LogP ~1.5), potentially improving blood-brain barrier penetration, while the sulfonamide moiety contributes to hydrogen bonding and aqueous solubility .

Applications in Drug Development

Lead Optimization

The compound’s chiral center and sulfonamide group make it a candidate for structure-activity relationship (SAR) studies. Key modifications could include:

  • Side Chain Variation: Introducing aryl or alkyl groups to the pyrrolidine ring.

  • Stereochemical Inversion: Comparing (S)- and (R)-enantiomers for selectivity.

Preclinical Prospects

  • Neuropathic Pain: TRPV1 antagonism (as in compound 49 S, Ki = 0.2 nM) .

  • Osteoarthritis: SGK-1 inhibition to reduce joint inflammation .

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